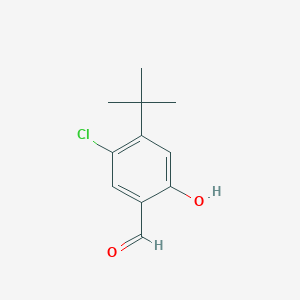

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-tert-butyl-5-chloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,3)8-5-10(14)7(6-13)4-9(8)12/h4-6,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKVUNJCAVCOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C(=C1)O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde. We will delve into the nuanced identity of this compound, provide expert insight into its synthetic pathways, and explore its potential as a pivotal building block in the development of novel therapeutic agents.

Section 1: Compound Identification and Physicochemical Properties

Unraveling the CAS Number Discrepancy

A critical first step in working with any chemical is its unambiguous identification. For this compound, a peculiar situation arises where two CAS Registry Numbers are frequently associated with it: 914225-72-2 and 3522-86-9 .[1][2] This is not an entirely uncommon occurrence in large chemical databases, sometimes stemming from separate registry entries over time or different suppliers registering the same compound. For the purpose of this guide, and based on cross-verification with multiple chemical suppliers, both numbers are acknowledged. It is advisable for researchers to include both CAS numbers when searching databases to ensure a comprehensive literature and sourcing review.

Core Chemical Structure and Properties

This compound is a polysubstituted aromatic aldehyde. The strategic placement of its functional groups—a hydroxyl, a chloro, a bulky tert-butyl, and an aldehyde moiety—on the benzene ring imparts a unique combination of steric and electronic properties that are highly valuable in organic synthesis and medicinal chemistry.

Below is a summary of its key physicochemical properties, compiled from various chemical databases and predictive models.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO₂ | [2] |

| Molecular Weight | 212.67 g/mol | [2] |

| IUPAC Name | 4-(tert-butyl)-5-chloro-2-hydroxybenzaldehyde | [3] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and chlorinated solvents. | Inferred from structure |

Section 2: Synthesis and Mechanistic Insights

The logical starting material for this synthesis is 4-tert-butyl-2-chlorophenol . The hydroxyl group is a strong ortho-, para-director. Since the para-position is occupied by the bulky tert-butyl group, electrophilic attack is sterically and electronically directed to the ortho-position, which is vacant.

Proposed Synthetic Pathway: The Duff Reaction

The Duff reaction is a formylation method that employs hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, such as acetic or trifluoroacetic acid.[4][5] It is particularly effective for the ortho-formylation of phenols.

The mechanism involves the formation of an electrophilic iminium ion from the protonated HMTA. The electron-rich phenol then attacks this electrophile, leading to an aminomethylated intermediate. Subsequent intramolecular redox reactions and hydrolysis yield the final aldehyde.[5]

Diagram 1: Proposed Synthesis via Duff Reaction

Caption: Workflow for the proposed Duff reaction synthesis.

Alternative Synthetic Pathway: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, utilizing chloroform (CHCl₃) in a basic solution.[6][7][8][9]

The reaction proceeds through the formation of dichlorocarbene (:CCl₂) from chloroform and a strong base. The phenoxide ion, formed by deprotonation of the phenol, then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the aldehyde.[6][8]

Caption: General reaction scheme for Schiff base synthesis.

Applications in Antimicrobial and Anticancer Research

Schiff bases derived from substituted salicylaldehydes have demonstrated significant potential as antimicrobial and anticancer agents. [5][10][11][12][13]The imine linkage is often crucial for biological activity, and the substituents on the aromatic rings allow for the fine-tuning of properties such as lipophilicity, electronic effects, and steric bulk, which can influence target binding and cellular uptake.

-

Antimicrobial Activity: The presence of the chloro and tert-butyl groups on the salicylaldehyde ring can enhance the lipophilicity of the resulting Schiff bases, potentially improving their ability to penetrate microbial cell membranes. [10][11]* Anticancer Activity: Numerous studies have shown that salicylaldehyde-derived hydrazones and other Schiff bases can exhibit potent cytotoxic activity against various cancer cell lines. [11][14]The mechanism of action can vary but often involves the chelation of essential metal ions or interaction with biological macromolecules like DNA. [5] The unique substitution pattern of this compound makes it an attractive candidate for inclusion in compound libraries for screening against a wide range of biological targets. The combination of a halogen, a bulky lipophilic group, and the reactive aldehyde and hydroxyl functionalities provides a rich platform for generating molecular diversity.

Section 5: Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. Based on data for structurally similar compounds like 5-chlorosalicylaldehyde, the following hazards should be considered:[15]

-

Skin and Eye Irritation: May cause skin irritation and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

- Bin Guo, Jiang-Yan Xue, Hong-Xi Li, Da-Wei Tan, and Jian-Ping Lang. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. RSC Advances.

- Potential bioactive Schiff base compounds: synthesis, characterization, X-ray structures, biological screenings and interaction with Salmon sperm DNA. (2013). Journal of Photochemistry and Photobiology B: Biology.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718).

- Process for the preparation of 4-tert-butylbenzaldehyde. (1994).

- Masanao Inagaki, Saichi Matsumoto, and Tatsuo Tsuri. (2003). Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-Butyl-Hydroxylated S-2474. The Journal of Organic Chemistry, 68(3), 1128-1131.

- Biological Potential of Synthetic Hydrazide Based Schiff Bases. (2013).

- Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences.

- Da-Silva, C. M., et al. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Journal of Advanced Scientific Research.

- Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by.

- 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011718).

- 4-Hydroxybenzaldehyde. BMRB entry bmse000259.

- Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. (2022). Molecules.

- Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. (2003). The Journal of Organic Chemistry.

- 4-tert-Butylbenzaldehyde. PubChem.

- Masanao Inagaki, Saichi Matsumoto, & Tatsuo Tsuri. (2003). Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde: synthesis of tert-butyl-hydroxylated S-2474. Journal of Organic Chemistry, 68(3), 1128-31.

- 5-tert-Butyl-2-hydroxybenzaldehyde 98%. Sigma-Aldrich.

- 4-tert-Butylbenzaldehyde (939-97-9)FT-IR. ChemicalBook.

- Jumain, J., et al. (2016).

- 4-tert-Butyl-2-hydroxybenzaldehyde. PubChem.

- Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2022). ACS Omega.

- 5-tert-Butyl-2-hydroxybenzaldehyde. NIST WebBook.

- Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Benchchem.

- 4-tert-butyl benzaldehyde, 939-97-9. The Good Scents Company.

- 4-(tert-Butyl)-5-chloro-2-hydroxybenzaldehyde. BLD Pharm.

- This compound 3522-86-9 China. Guidechem.

- 3,5-Ditert-butyl-4-hydroxybenzaldehyde; LC-ESI-QTOF; MS2; CE: 40eV; R=7000; [M+H]+. MassBank.

- 5-tert-butyl-3-chloro-2-hydroxybenzaldehyde. (2025). eChemTox.

- Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde via the Duff Reaction. Benchchem.

- 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. NIST WebBook.

- 5-Chloro-salicylaldehyde. PubChem.

Sources

- 1. 914225-72-2|4-(tert-Butyl)-5-chloro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. 4-tert-Butyl-2-hydroxybenzaldehyde | C11H14O2 | CID 13765272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Potential bioactive Schiff base compounds: synthesis, characterization, X-ray structures, biological screenings and interaction with Salmon sperm DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-tert-Butylbenzaldehyde | C11H14O | CID 70324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-butyl-hydroxylated S-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jsirjournal.com [jsirjournal.com]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. scirp.org [scirp.org]

- 13. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes [mdpi.com]

- 14. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]

- 15. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde

Introduction

This compound is a substituted salicylaldehyde, a class of compounds recognized for its utility as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The specific arrangement of the hydroxyl, aldehyde, tert-butyl, and chloro functional groups on the benzene ring imparts a unique combination of steric and electronic properties, making it a valuable building block for creating complex molecular architectures. The phenolic hydroxyl and aldehyde groups, for instance, are precursors to Schiff bases, which are widely used in the formation of metal complexes and catalysts.

This guide provides a comprehensive overview of the known and predicted . Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data. It offers insights into the rationale behind analytical methodologies and provides standardized protocols for in-house determination of key physical constants. Where experimental data is not publicly available, we provide scientifically grounded predictions based on the analysis of structurally related compounds, ensuring a practical and robust resource for laboratory work.

Chemical Identity and Structure

The precise identification of a chemical entity is the foundation of all subsequent research and development. This section details the fundamental identifiers for this compound.

1.1 Nomenclature and Identifiers

The compound is identified by the following:

-

Systematic IUPAC Name: 4-(tert-Butyl)-5-chloro-2-hydroxybenzaldehyde

-

CAS Registry Numbers: Multiple CAS numbers appear in commercial listings for this compound, including 3522-86-9 and 914225-72-2.[3][4][5] Researchers should verify the identity of commercial materials via analytical characterization.

1.2 Molecular Structure

The structure features a benzene ring substituted with four key functional groups. The interplay between these groups dictates the molecule's chemical behavior. The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen, influencing its conformation and reactivity. The bulky tert-butyl group exerts significant steric hindrance and increases lipophilicity, while the electron-withdrawing chloro group modulates the acidity of the phenolic proton and the electrophilicity of the aromatic ring.

Caption: 2D structure of this compound.

Core Physicochemical Properties

A summary of the available and predicted physicochemical properties is presented below. The lack of extensive experimental data in public literature highlights the need for empirical characterization during development.

| Property | Value | Source / Method |

| Appearance | Solid (Predicted) | Structural Analogy |

| Melting Point | 46.81 °C (Estimated for CAS 3522-86-9) | [5] |

| Boiling Point | Not available; Predicted to be >250 °C at STP | Structural Analogy |

| Molecular Formula | C₁₁H₁₃ClO₂ | [1][2] |

| Molecular Weight | 212.67 g/mol | [1][2] |

| Solubility (Water) | Low (Predicted) | Structural Analogy |

| Solubility (Organic) | Soluble in alcohols, ethers, chlorinated solvents (Predicted) | Polarity Analysis |

| LogP (Octanol/Water) | Not available; Predicted to be > 3.5 | Structural Analogy |

| pKa (Phenolic OH) | Not available; Predicted to be 7-8 | Electronic Effects |

Scientist's Note: The predictions are based on structurally similar compounds. For instance, the related 5-tert-Butyl-2-hydroxybenzaldehyde has a boiling point of 251-252 °C at 729 mmHg. The addition of a chlorine atom would be expected to increase the molecular weight and intermolecular forces, likely raising the boiling point further. The high predicted LogP is due to the presence of the large, nonpolar tert-butyl group and the chloro-substituted aromatic ring.

Spectroscopic and Analytical Characterization

Without published spectra for this specific molecule, this section provides a guide to what a researcher should expect to observe and the standard protocols for acquiring the data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

~11.0-12.0 ppm (singlet, 1H): Phenolic proton (-OH), significantly downfield due to strong intramolecular hydrogen bonding with the aldehyde carbonyl.

-

~9.8 ppm (singlet, 1H): Aldehyde proton (-CHO).

-

~7.5 ppm (singlet, 1H): Aromatic proton at C-6 (ortho to aldehyde, meta to chloro).

-

~7.4 ppm (singlet, 1H): Aromatic proton at C-3 (ortho to hydroxyl, meta to tert-butyl). The lack of adjacent protons for these two aromatic signals should result in singlets.

-

~1.4 ppm (singlet, 9H): Tert-butyl protons (-C(CH₃)₃), a strong singlet due to the nine equivalent protons.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

~195 ppm: Aldehyde carbonyl carbon.

-

~160 ppm: C-2 (carbon bearing the -OH group).

-

~140 ppm: C-4 (carbon bearing the tert-butyl group).

-

~135 ppm: C-6 (aromatic CH).

-

~125 ppm: C-5 (carbon bearing the -Cl group).

-

~120 ppm: C-1 (aromatic CH).

-

~118 ppm: C-3 (aromatic CH).

-

~35 ppm: Quaternary carbon of the tert-butyl group.

-

~30 ppm: Methyl carbons of the tert-butyl group.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic compounds, but DMSO-d₆ may be required if solubility is an issue and will shift the phenolic proton signal significantly.

-

Dissolution: Cap the tube and gently invert or vortex to ensure complete dissolution.

-

Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum, followed by ¹³C, DEPT-135, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) as needed for full structural assignment.

Rationale: A full suite of 1D and 2D NMR experiments provides a self-validating system. The HMBC experiment, for example, would show a correlation between the tert-butyl protons and aromatic carbons C-3, C-4, and C-5, confirming their relative positions.

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic Absorption Bands (cm⁻¹):

-

3100-3000 cm⁻¹ (broad): O-H stretch of the intramolecularly hydrogen-bonded phenol. The broadness is a key indicator of this interaction.

-

2960-2870 cm⁻¹: C-H stretches from the tert-butyl group.

-

~2850 and ~2750 cm⁻¹: C-H stretches of the aldehyde (Fermi resonance doublet).

-

~1650 cm⁻¹: C=O stretch of the aldehyde, lowered from the typical ~1700 cm⁻¹ due to conjugation with the aromatic ring and hydrogen bonding with the ortho-hydroxyl group.

-

1600-1450 cm⁻¹: C=C stretches of the aromatic ring.

-

~800-600 cm⁻¹: C-Cl stretch.

3.3 Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

Expected Observations (Electron Ionization - EI):

-

Molecular Ion (M⁺): A cluster of peaks around m/z 212 and 214. The key diagnostic feature will be the M⁺ and M+2 peaks in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

-

Major Fragments:

-

[M-15]⁺ (m/z 197/199): Loss of a methyl radical (•CH₃) from the tert-butyl group.

-

[M-29]⁺ (m/z 183/185): Loss of the aldehyde group (•CHO).

-

[M-57]⁺ (m/z 155/157): Loss of the entire tert-butyl group (•C(CH₃)₃).

-

Solubility and Partitioning Behavior

Understanding a molecule's solubility and lipophilicity is critical for applications in drug development, formulation, and environmental science.

4.1 Predicted Solubility Profile

-

Aqueous Solubility: Expected to be very low. While the hydroxyl and aldehyde groups can participate in hydrogen bonding, their contribution is overshadowed by the large, hydrophobic tert-butyl group and the chlorinated aromatic ring.

-

Organic Solubility: Expected to be high in a range of common organic solvents, including methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene.

4.2 Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of lipophilicity. While no experimental value is available, it can be determined using standardized methods such as the OECD Guideline 107.

Caption: Workflow for experimental determination of LogP.

Protocol: Shake-Flask Method for LogP Determination (OECD 107)

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them for 24 hours, followed by separation.

-

Analyte Addition: Prepare a stock solution of the analyte in n-octanol. Add a small volume of this stock to a flask containing a known ratio of the pre-saturated octanol and water phases (e.g., 1:1 or 2:1). The initial concentration should be chosen to be well within the linear range of the analytical method.

-

Equilibration: Seal the flask and shake it at a constant temperature (e.g., 25 °C) until partitioning equilibrium is achieved. This can take several hours.

-

Phase Separation: Stop shaking and separate the two phases. Centrifugation is required to ensure complete separation and remove any micro-emulsions.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of the analyte using a validated analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Trustworthiness: This protocol is an internationally recognized standard.[1] To ensure self-validation, the experiment should be performed in triplicate, and a mass balance calculation should confirm that the total amount of analyte measured in both phases equals the initial amount added.

Synthesis and Purification Overview

While multiple synthetic routes to substituted benzaldehydes exist, a common and plausible approach involves the electrophilic substitution of a suitable phenolic precursor.

Caption: Plausible synthesis and purification workflow.

General Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.

-

Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or a hexane/ethyl acetate mixture are good starting points.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

-

Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

-

Filtration (Hot): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.

Rationale: Slow cooling is crucial as it allows for the formation of a well-ordered crystal lattice, which effectively excludes smaller, mismatched impurity molecules, leaving them in the solvent (mother liquor).

References

-

OECD (2023), OECD Guidelines for the Testing of Chemicals, Section 1: Physical Chemical Properties, OECD Publishing, Paris. [Link][1][6]

-

Alachem Co., Ltd., this compound Product Page, Accessed Jan 17, 2026. [Link]

-

ChemBuyersGuide.com, Inc., BLD Pharmatech Co., Limited Product Listing, Accessed Jan 17, 2026. [Link]

Sources

- 1. 3522-86-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. 914225-72-2|4-(tert-Butyl)-5-chloro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 4-TERT-BUTYL-5-CHLORO-2-HYDROXYBENZALDEHYDE3522-86-9,Purity_YONGYICHEM [molbase.com]

- 4. Page loading... [guidechem.com]

- 5. CAS # 3522-86-9, this compound - chemBlink [chemblink.com]

- 6. This compound | 914225-72-2 [chemicalbook.com]

An In-depth Technical Guide to the Structural Analysis of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structural analysis of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde. As a molecule with potential applications in medicinal chemistry and materials science, a thorough understanding of its structure is paramount for predicting its reactivity, biological activity, and material properties. This document is designed to provide researchers with the foundational knowledge and practical insights required for its unambiguous characterization.

A Note on Compound Identification: The CAS Number Ambiguity

It is important to note that two CAS numbers are frequently associated with this compound in chemical supplier databases: 914225-72-2 and 3522-86-9 .[1][2][3][4] While both refer to this compound, this ambiguity can create confusion. Researchers should exercise due diligence when sourcing this compound and verify its identity through the analytical methods described herein, regardless of the CAS number provided by the supplier.

Molecular Structure and Physicochemical Properties

-

Molecular Weight: 212.67 g/mol

-

IUPAC Name: 4-(tert-butyl)-5-chloro-2-hydroxybenzaldehyde

-

Synonyms: 5-Chloro-2-hydroxy-4-(2-methyl-2-propanyl)benzaldehyde[2]

Structural Features: The molecule possesses a benzene ring substituted with four functional groups: a hydroxyl group (-OH), an aldehyde group (-CHO), a tert-butyl group (-C(CH₃)₃), and a chlorine atom (-Cl). The relative positions of these groups are critical to the molecule's chemical and physical properties.

Synthesis and Characterization Workflow

A plausible synthetic route for this compound involves a two-step process starting from 4-tert-butylphenol. This would first involve the chlorination of the phenol, followed by ortho-formylation. The characterization of the final product would then proceed through a combination of spectroscopic techniques.

Figure 1: Proposed synthetic and analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the tert-butyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet | 1H | Phenolic -OH |

| ~9.8 | Singlet | 1H | Aldehyde -CHO |

| ~7.5 | Singlet | 1H | Aromatic H-6 |

| ~7.3 | Singlet | 1H | Aromatic H-3 |

| ~1.4 | Singlet | 9H | tert-Butyl -C(CH₃)₃ |

Justification for Predictions:

-

The phenolic hydroxyl proton is expected to be significantly downfield due to hydrogen bonding with the adjacent aldehyde group, appearing as a broad singlet.

-

The aldehyde proton will be a sharp singlet in the characteristic downfield region.

-

The two aromatic protons will appear as singlets due to the lack of adjacent protons for coupling. Their exact chemical shifts will be influenced by the electronic effects of the substituents.

-

The nine protons of the tert-butyl group will be equivalent and appear as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~195 | Aldehyde C=O |

| ~160 | C-2 (bearing -OH) |

| ~140 | C-4 (bearing -C(CH₃)₃) |

| ~135 | C-6 |

| ~125 | C-5 (bearing -Cl) |

| ~120 | C-1 (ipso to -CHO) |

| ~118 | C-3 |

| ~35 | Quaternary C of tert-butyl |

| ~30 | Methyl C of tert-butyl |

Justification for Predictions:

-

The aldehyde carbonyl carbon will be the most downfield signal.

-

The aromatic carbons will appear in the range of 110-160 ppm, with their specific shifts determined by the electronic contributions of the substituents. Carbons attached to electronegative atoms (O, Cl) will be shifted downfield.

-

The quaternary and methyl carbons of the tert-butyl group will appear in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the range of approximately -1 to 13 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Optimize the spectral width to cover the range of approximately 0 to 200 ppm.

-

A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200 (broad) | O-H stretch | Phenolic -OH |

| ~2960-2870 | C-H stretch | tert-Butyl |

| ~2850, ~2750 | C-H stretch | Aldehyde |

| ~1650 | C=O stretch | Aldehyde |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Phenol |

| ~800-700 | C-Cl stretch | Aryl chloride |

Justification for Predictions:

-

The broad O-H stretch is characteristic of a hydrogen-bonded hydroxyl group.

-

The aldehyde C-H stretching appears as two weak bands (Fermi resonance).

-

The strong C=O stretch of the aldehyde is a key diagnostic peak. Its position is slightly lowered due to conjugation with the aromatic ring and hydrogen bonding.

-

The C-Cl stretch will appear in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 212, corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom, with a peak at m/z 214 that is approximately one-third the intensity of the m/z 212 peak.

-

Major Fragmentation Pathways:

-

Loss of a methyl group (-CH₃) from the tert-butyl group to give a fragment at m/z 197.

-

Loss of the entire tert-butyl group (-C₄H₉) to give a fragment at m/z 155.

-

Loss of the aldehyde group (-CHO) to give a fragment at m/z 183.

-

Loss of chlorine (-Cl) to give a fragment at m/z 177.

-

Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The structural elucidation of this compound requires a multi-technique analytical approach. While this guide provides a robust framework based on predicted data from analogous structures, it is imperative for researchers to obtain and interpret experimental data to confirm these findings. The protocols and predicted spectral data herein serve as a valuable reference for the synthesis, purification, and comprehensive structural characterization of this compound.

References

-

India Fine Chemicals. This compound. [Link]

-

Alachem Co., Ltd. 3522-86-9 | this compound. [Link]

-

化学加. This compound. [Link]

-

PubChem. 4-tert-Butyl-2-hydroxybenzaldehyde. [Link]

-

PubChem. 4-tert-Butylbenzaldehyde. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde, a valuable substituted salicylaldehyde derivative with applications in medicinal chemistry and materials science. We will explore two primary synthetic routes, delving into the mechanistic intricacies of key formylation and chlorination reactions. This document offers detailed, step-by-step protocols, data analysis, and field-proven insights to empower researchers in the successful synthesis and characterization of this target molecule.

Introduction: The Significance of Substituted Salicylaldehydes

Salicylaldehyde and its derivatives are a cornerstone of synthetic organic chemistry, serving as versatile precursors for a wide array of more complex molecules. Their inherent functionalities—a hydroxyl group ortho to an aldehyde—allow for a rich tapestry of chemical transformations, including the synthesis of Schiff bases, heterocycles, and macrocyclic ligands. The specific substitution pattern of this compound, featuring a bulky tert-butyl group and a halogen, imparts unique electronic and steric properties, making it a particularly interesting target for applications in catalysis, polymer science, and as a scaffold for novel therapeutic agents.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from two principal retrosynthetic disconnections, starting from the readily available 4-tert-butylphenol. The choice of strategy hinges on the regiochemical outcomes of the formylation and chlorination steps.

Route A involves an initial formylation of 4-tert-butylphenol to generate 5-tert-butyl-2-hydroxybenzaldehyde, followed by a selective chlorination.

Route B reverses the sequence, beginning with the chlorination of 4-tert-butylphenol to produce 4-tert-butyl-2-chlorophenol, which is then subjected to formylation.

Caption: High-level overview of the two primary synthetic routes to the target molecule.

This guide will focus on providing a detailed protocol for the most efficient and well-documented pathway. Based on available literature, Route B, involving initial chlorination followed by formylation, offers a more direct and regioselective approach. The rationale behind this choice lies in the directing effects of the substituents. In 4-tert-butyl-2-chlorophenol, the powerful ortho-, para-directing hydroxyl group strongly favors formylation at the vacant ortho position (C2), leading to the desired product.

Mechanistic Insights: The Duff and Reimer-Tiemann Reactions

The introduction of the aldehyde group onto the phenolic ring is a critical transformation. Two classical and effective methods for this are the Duff reaction and the Reimer-Tiemann reaction.[1][2]

-

The Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[1] The reaction proceeds via an electrophilic aromatic substitution where an iminium ion, generated from protonated HMTA, attacks the electron-rich phenol ring. Subsequent hydrolysis of the resulting benzylamine intermediate furnishes the aldehyde.[1] The Duff reaction is known for its operational simplicity and the use of inexpensive reagents.[3]

-

The Reimer-Tiemann Reaction: This reaction utilizes chloroform in a basic solution to generate a dichlorocarbene intermediate.[2][4] The phenoxide ion, being highly nucleophilic, attacks the electron-deficient dichlorocarbene. A series of steps, including hydrolysis, then leads to the formation of the ortho-hydroxybenzaldehyde.[2][5] While effective, this reaction can sometimes suffer from moderate yields and the formation of byproducts.[6]

For the formylation of 4-tert-butyl-2-chlorophenol, the Duff reaction is often preferred due to its generally milder conditions and avoidance of the highly reactive dichlorocarbene species, which could potentially lead to side reactions with the chlorinated ring.

Detailed Experimental Protocol: A Step-by-Step Guide (Route B)

This section provides a comprehensive, two-step protocol for the synthesis of this compound from 4-tert-butylphenol.

Step 1: Synthesis of 4-tert-butyl-2-chlorophenol

Reaction Scheme:

Caption: Chlorination of 4-tert-butylphenol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-tert-butylphenol | 150.22 | 40.0 g | 0.27 |

| Sulfuryl chloride (SO₂Cl₂) | 134.97 | 37.5 g | 0.28 |

| Methanol (MeOH) | 32.04 | 9.0 g | 0.28 |

| Dichloromethane (CH₂Cl₂) | 84.93 | - | - |

| Water (H₂O) | 18.02 | - | - |

| Ethyl acetate (EtOAc) | 88.11 | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 40.0 g (0.27 mol) of 4-tert-butylphenol in dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 37.5 g (0.28 mol) of sulfuryl chloride (SO₂Cl₂) in CH₂Cl₂ to the reaction mixture, followed by the dropwise addition of 9.0 g (0.28 mol) of methanol. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

-

Quench the reaction by carefully adding 200 mL of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (50:1) eluent system to yield 4-tert-butyl-2-chlorophenol.[7] A typical yield for this reaction is approximately 95%.[7]

Step 2: Synthesis of this compound

Reaction Scheme:

Caption: Formylation of 4-tert-butyl-2-chlorophenol via the Duff reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-tert-butyl-2-chlorophenol | 184.66 | (Calculated from Step 1) | - |

| Hexamethylenetetramine (HMTA) | 140.19 | (Typically 1.5-2.0 eq.) | - |

| Glacial Acetic Acid | 60.05 | - | - |

| Hydrochloric Acid (HCl) | 36.46 | - | - |

| Diethyl Ether (Et₂O) | 74.12 | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve the 4-tert-butyl-2-chlorophenol obtained from Step 1 in glacial acetic acid.

-

Add hexamethylenetetramine (1.5-2.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a mixture of ice and concentrated hydrochloric acid.

-

Stir the mixture vigorously for 30-60 minutes to hydrolyze the intermediate imine.

-

Extract the product into diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as a solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehyde proton (singlet, ~10 ppm), aromatic protons (two singlets or two doublets, depending on the solvent), and the tert-butyl group (singlet, ~1.3 ppm). |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190-195 ppm), aromatic carbons (in the range of 110-160 ppm), and the quaternary and methyl carbons of the tert-butyl group. |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl group (broad, ~3200-3400 cm⁻¹), the aldehyde C-H stretch (~2700-2800 cm⁻¹), the carbonyl group (strong, ~1650-1680 cm⁻¹), and C-Cl bond vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₃ClO₂), along with characteristic fragmentation patterns. |

| Melting Point | A sharp melting point range, indicating the purity of the compound. |

Safety and Handling Considerations

-

Sulfuryl chloride is a corrosive and toxic reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Chloroform , used in the Reimer-Tiemann reaction, is a suspected carcinogen and should be handled with extreme care in a fume hood.

-

Acids and bases used in these procedures are corrosive. Avoid contact with skin and eyes.

-

Always wear appropriate PPE and follow standard laboratory safety procedures when conducting these experiments.

Conclusion

The synthesis of this compound is a multi-step process that requires careful consideration of reaction conditions and regioselectivity. The presented guide outlines a robust and efficient pathway utilizing the chlorination of 4-tert-butylphenol followed by a Duff formylation. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols, researchers can confidently synthesize this valuable compound for their scientific endeavors. The provided characterization data benchmarks will aid in confirming the successful synthesis of the target molecule.

References

-

Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941 , 547-550. [Link]

-

Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876 , 9, 824-828. [Link]

-

Wikipedia. Duff reaction. [Link]

-

Wikipedia. Reimer–Tiemann reaction. [Link]

-

BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

-

Allen Digital. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

-

UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

-

The ScholarShip. The Duff Reaction: Researching A Modification. [Link]

-

Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. [Link]

-

Cheméo. 4-tert-Butyl-2-chlorophenol (CAS 98-28-2). [Link]

-

chemeurope.com. Reimer-Tiemann reaction. [Link]

-

Organic Chemistry Portal. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. [Link]

- Google Patents.

- Google Patents. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid.

-

YouTube. Reimer-Tiemann Reaction. [Link]

-

ResearchGate. Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. [Link]

-

PubChem. 4-tert-Butyl-2-chlorophenol. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

The Royal Society of Chemistry. 4 - Supporting Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

NIST WebBook. Benzaldehyde, 2-hydroxy-. [Link]

-

NIST WebBook. 4-(t-Butoxy)benzaldehyde. [Link]

-

SpectraBase. 4-Hydroxy-benzaldehyde - Optional[FTIR] - Spectrum. [Link]

-

ResearchGate. IR spectrum of p-hydroxy benzaldehyde. [Link]

-

PubChem. 4-tert-Butylbenzaldehyde. [Link]

-

SpectraBase. 4-Tert-butylbenzaldehyde. [Link]

-

NIST WebBook. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. [Link]

-

PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. [Link]

- Google Patents.

- Google Patents.

-

MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. [Link]

-

ResearchGate. Chlorination of 2,4‐di(tert‐butyl)‐cyclopenta‐1,3‐diene‐1‐carbaldehyde. [Link]

-

Organic Syntheses. Benzaldehyde, m-hydroxy-. [Link]

-

MDPI. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. [Link]

Sources

- 1. Duff reaction - Wikipedia [en.wikipedia.org]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. scholarworks.uni.edu [scholarworks.uni.edu]

- 4. byjus.com [byjus.com]

- 5. allen.in [allen.in]

- 6. researchgate.net [researchgate.net]

- 7. 4-tert-Butyl-2-chlorophenol synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Spectroscopic Guide to 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde: From Theoretical Principles to Practical Application

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed analysis of the expected spectroscopic data based on first principles and comparative data from analogous structures, explains the rationale behind experimental choices, and provides robust protocols for data acquisition. Our objective is to equip the reader with a comprehensive understanding of how to structurally elucidate and characterize this molecule using modern spectroscopic techniques.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique substitution pattern on the benzene ring that significantly influences its spectroscopic signature. The interplay between the electron-donating hydroxyl (-OH) and tert-butyl groups, and the electron-withdrawing aldehyde (-CHO) and chloro (-Cl) groups, creates a distinct electronic environment for each atom and bond. Understanding these relationships is paramount to interpreting the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map the carbon-hydrogen framework of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their proximity to one another, and their relative numbers.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | 1H | The deshielding effect of the carbonyl group places this proton significantly downfield. |

| Phenolic Hydroxyl (-OH) | 11.0 - 12.0 | Broad Singlet (br s) | 1H | Intramolecular hydrogen bonding with the adjacent aldehyde group causes significant deshielding and often results in a broad signal. Its chemical shift is highly dependent on solvent and concentration. |

| Aromatic (H-3) | ~7.5 | Singlet (s) | 1H | This proton is ortho to the electron-withdrawing aldehyde group and meta to the chloro group. |

| Aromatic (H-6) | ~7.6 | Singlet (s) | 1H | This proton is ortho to both the electron-withdrawing chloro group and the electron-donating hydroxyl group. |

| Tert-butyl (-C(CH₃)₃) | ~1.3 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group will appear as a single, sharp peak in the aliphatic region. |

Causality in Proton Chemical Shifts: The precise chemical shifts of the aromatic protons are a result of the cumulative electronic effects of the substituents. The aldehyde and chloro groups are electron-withdrawing, deshielding nearby protons and shifting them downfield. Conversely, the hydroxyl and tert-butyl groups are electron-donating, leading to greater shielding and an upfield shift. The intramolecular hydrogen bond between the hydroxyl and aldehyde groups is a key feature, significantly deshielding the hydroxyl proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | 190 - 195 | The carbonyl carbon is highly deshielded and appears far downfield. |

| C-2 (C-OH) | 155 - 160 | The carbon attached to the hydroxyl group is significantly deshielded. |

| C-4 (C-tert-butyl) | 145 - 150 | The quaternary carbon bearing the tert-butyl group will be downfield. |

| C-5 (C-Cl) | 125 - 130 | The carbon bonded to chlorine will be deshielded. |

| C-1 (C-CHO) | 120 - 125 | The carbon to which the aldehyde is attached. |

| C-6 | 118 - 123 | Aromatic carbon. |

| C-3 | 115 - 120 | Aromatic carbon. |

| Tert-butyl (quaternary C) | 30 - 35 | The central carbon of the tert-butyl group. |

| Tert-butyl (CH₃) | 28 - 32 | The three equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Phenolic -OH | 3100 - 3300 | Broad, Medium | O-H stretch (intramolecularly H-bonded) |

| Aromatic C-H | 3000 - 3100 | Medium to Weak | C-H stretch |

| Aliphatic C-H (tert-butyl) | 2850 - 3000 | Medium to Strong | C-H stretch |

| Aldehyde C-H | 2720 - 2820 and 2820 - 2920 | Weak | Fermi resonance doublet |

| Aldehyde C=O | 1650 - 1680 | Strong | C=O stretch (conjugated and H-bonded) |

| Aromatic C=C | 1450 - 1600 | Medium to Weak | C=C stretch |

| C-O (phenol) | 1200 - 1300 | Strong | C-O stretch |

| C-Cl | 700 - 800 | Strong | C-Cl stretch |

Expertise in Interpretation: The position of the carbonyl (C=O) stretch is particularly informative. In an aromatic aldehyde, conjugation typically lowers the frequency to around 1700 cm⁻¹.[1] The presence of an ortho-hydroxyl group that engages in intramolecular hydrogen bonding further reduces this frequency, hence the prediction of 1650-1680 cm⁻¹.[2] The broadness of the O-H stretch is a classic indicator of hydrogen bonding.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation pattern.

For this compound (C₁₁H₁₃ClO₂), the expected exact mass is approximately 212.06 g/mol . Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak (M⁺) and any chlorine-containing fragments, with a ratio of approximately 3:1 for the M and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Rationale |

| 212/214 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 197/199 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety. |

| 183/185 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 155/157 | [M - C₄H₉]⁺ | Loss of the tert-butyl group. |

| 127/129 | [M - C₄H₉ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - C₄H₉]⁺ fragment. |

Fragmentation Causality: The fragmentation pathways are dictated by the stability of the resulting carbocations and neutral losses. The loss of a methyl radical from the tert-butyl group is a common fragmentation pathway for molecules containing this moiety. Alpha-cleavage adjacent to the carbonyl group can also occur, leading to the loss of a hydrogen radical or the entire CHO group.[3]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution; gentle warming or vortexing may be applied if necessary.

-

Transfer the solution to a clean, standard 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

FT-IR Spectroscopy

Protocol (Attenuated Total Reflectance - ATR):

-

Background Collection:

-

Ensure the ATR crystal is clean.

-

Collect a background spectrum of the empty ATR stage.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

-

Mass Spectrometry

Protocol (Electron Ionization - EI):

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Data Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragments.

-

The instrument's data system will generate the mass spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic characterization.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By understanding the underlying principles of NMR, IR, and mass spectrometry, and by leveraging data from analogous compounds, researchers can confidently identify and characterize this molecule. The provided protocols offer a foundation for acquiring high-quality data, ensuring the integrity and reproducibility of experimental results. This holistic approach, combining theoretical prediction with practical methodology, is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

-

PubChem. (n.d.). 5-Chloro-salicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (n.d.). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). 4 - Supporting Information. Retrieved from [Link]

-

Guedes, A. F., et al. (2022). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. The Journal of Physical Chemistry A, 126(31), 5236–5248. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718). Retrieved from [Link]

- Kartha, V. B., & Patel, N. D. (1967). Infrared spectra of salicylaldehyde complexes of some alkali metals. Proceedings of the Indian Academy of Sciences - Section A, 66(5), 319-326.

-

Kirchner, J. R., et al. (2020). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. IUCrData, 5(11), x201306. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from [Link]

-

Alsughayer, A., Elassar, A.-Z. A., Mustafa, S., & Al-Sagheer, F. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Retrieved from [Link]

- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.

-

Pouramini, Z., & Moradi, A. (n.d.). Assignment of 1 H-NMR spectrum for salicylaldehyde. ResearchGate. Retrieved from [Link]

- Workman, J. Jr. (2023). Halogenated Organic Compounds. Spectroscopy Online.

- Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2022). Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. Oriental Journal of Chemistry, 38(4).

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

Sources

A Theoretical and Computational Guide to 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde: Exploring Molecular Properties and Bioactivity Potential

Abstract

This technical guide provides a comprehensive theoretical exploration of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde, a substituted salicylaldehyde with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific molecule, this document leverages established principles of computational chemistry and comparative analysis with analogous compounds to predict its structural, spectroscopic, and electronic properties. The guide details theoretical methodologies, including Density Functional Theory (DFT) for geometry optimization and spectroscopic prediction, and molecular docking simulations to investigate its potential as an enzyme inhibitor. This work serves as a foundational resource for researchers, scientists, and drug development professionals interested in the rational design and investigation of novel benzaldehyde derivatives.

Introduction: The Significance of Substituted Salicylaldehydes

Salicylaldehyde and its derivatives are a versatile class of organic compounds that form the backbone of numerous molecules with significant biological and industrial applications. The presence of hydroxyl and aldehyde functionalities on the benzene ring allows for diverse chemical modifications, leading to a wide array of Schiff bases, metal complexes, and other molecular scaffolds.[1] These compounds have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The introduction of various substituents onto the salicylaldehyde core can profoundly influence its electronic structure, reactivity, and biological efficacy.

This guide focuses on the theoretical characterization of a specific, less-studied derivative: this compound. The incorporation of a bulky, electron-donating tert-butyl group and an electron-withdrawing chloro group is expected to modulate the molecule's properties in a unique manner. Understanding these modifications at a molecular level is crucial for predicting its behavior and designing potential applications.

Molecular Structure and Synthesis Considerations

The molecular structure of this compound, as depicted below, features a benzene ring substituted with a hydroxyl group at position 2, an aldehyde group at position 1, a tert-butyl group at position 4, and a chlorine atom at position 5.

Caption: 2D representation of this compound.

While specific synthesis protocols for this exact molecule are not widely published, a plausible synthetic route can be extrapolated from known reactions for similar compounds. A common method for the synthesis of substituted benzaldehydes is the formylation of the corresponding substituted phenol.

Proposed Synthetic Workflow

A potential synthetic pathway could involve the chlorination and subsequent formylation of 4-tert-butylphenol.

Caption: A proposed synthetic workflow for this compound.

Causality behind Experimental Choices:

-

Chlorination: The use of sulfuryl chloride (SO2Cl2) is a common method for the ortho-chlorination of phenols. The tert-butyl group at the para position would direct the incoming chloro group to one of the ortho positions.

-

Formylation: The Duff reaction or the Reimer-Tiemann reaction are standard methods for introducing an aldehyde group ortho to a hydroxyl group on a phenol ring. The choice between these methods would depend on the desired yield and reaction conditions.

Theoretical Spectroscopic Analysis

Spectroscopic techniques are indispensable for the characterization of molecular structures. In the absence of experimental spectra, computational methods can provide valuable predictions of key spectroscopic features.

Vibrational Spectroscopy (FT-IR)

Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-311++G(d,p) level of theory, are a reliable method for predicting the vibrational frequencies of organic molecules.[2][3] The calculated IR spectrum of this compound is expected to exhibit characteristic peaks corresponding to its functional groups.

Table 1: Predicted IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | ~3200-3400 (broad, intramolecular H-bond) |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C-H (aldehyde) | Stretching | ~2700-2800 and ~2800-2900 |

| C=O (aldehyde) | Stretching | ~1650-1680 (lowered due to H-bond) |

| C=C (aromatic) | Stretching | ~1550-1600 |

| C-Cl | Stretching | ~700-800 |

Expertise & Experience: The predicted lowering of the C=O stretching frequency is a direct consequence of the intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This is a well-documented phenomenon in ortho-hydroxybenzaldehydes.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting NMR spectra computationally involves calculating the magnetic shielding tensors of the nuclei. The chemical shifts are then determined relative to a standard (e.g., TMS).

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the tert-butyl protons. The chemical shifts will be influenced by the electronic effects of the substituents.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the aldehyde group will appear significantly downfield.

Computational Chemistry and Reactivity Analysis

DFT calculations provide a deeper understanding of the electronic structure and reactivity of a molecule.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO and LUMO).

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is likely to be centered on the electron-deficient aldehyde group.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying sites for electrophilic and nucleophilic attack.[5] For the title compound, the MEP map is predicted to show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their nucleophilic character. Positive potential (blue) is expected around the hydrogen atoms, particularly the hydroxyl proton.

Potential in Drug Development: Molecular Docking Studies

Substituted benzaldehydes have been investigated as inhibitors for various enzymes.[6][7] Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein.[6]

Hypothetical Molecular Docking Workflow

To illustrate the potential of this compound in drug development, a hypothetical molecular docking workflow against a relevant enzyme target, such as aldose reductase (an enzyme implicated in diabetic complications), is presented.[8]

Caption: A typical workflow for molecular docking studies.

Trustworthiness of the Protocol: This workflow represents a standard and validated approach in computational drug design. The reliability of the results depends on the accuracy of the scoring functions used by the docking software and the quality of the protein structure.

Predicted Binding Interactions

Based on the structure of this compound, it is hypothesized that the hydroxyl and carbonyl groups could form hydrogen bonds with amino acid residues in the active site of a target enzyme. The bulky tert-butyl group might engage in hydrophobic interactions, and the chloro group could participate in halogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Considerations

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[9][10] For a series of substituted benzaldehyde derivatives, QSAR models can be developed to predict their antimicrobial or other biological activities based on various molecular descriptors.

Key Descriptors for a QSAR Model:

-

Topological descriptors: These describe the connectivity of atoms in a molecule.

-

Electronic descriptors: These include parameters like HOMO-LUMO energies and dipole moment.

-

Steric descriptors: These relate to the size and shape of the molecule.

While a full QSAR study is beyond the scope of this guide, it is a powerful tool that could be employed to optimize the structure of this compound for a specific biological activity.

Conclusion and Future Directions

This technical guide has provided a theoretical and computational framework for understanding the properties of this compound. Based on established computational methodologies and comparative analysis with related compounds, we have predicted its structural features, spectroscopic signatures, electronic properties, and potential for bioactivity.

Future experimental work is essential to validate these theoretical predictions. The synthesis of this compound, followed by its comprehensive spectroscopic characterization (FT-IR, NMR) and biological evaluation (e.g., antimicrobial assays), would provide the necessary empirical data to confirm and refine the computational models presented here. Such integrated experimental and theoretical studies are crucial for the rational design of novel and effective molecules for a wide range of applications.

References

-

Protonation of gaseous halogenated phenols and anisoles and its interpretation using DFT-based local reactivity indices. Lirias - KU Leuven. [Link]

-

Protonation of Gaseous Halogenated Phenols and Anisoles and Its Interpretation Using DFT-Based Local Reactivity Indices. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. PMC - PubMed Central. [Link]

-

Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. NIH. [Link]

-

Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. ResearchGate. [Link]

-

Valeramide and Halo-phenol in a Non-polar Liquid: DFT Based Characterization and Reactivity, Non-covalent Interaction, and Dielectric Relaxation Studies. Taylor & Francis Online. [Link]

-

Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. E3S Web of Conferences. [Link]

-

Acute toxicity of halogenated phenols: Combining DFT and QSAR studies. ResearchGate. [Link]

-

Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Semantic Scholar. [Link]

-

Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. [Link]

-

Computational Investigation on Stereochemistry in Titanium−Salicylaldehydes-Catalyzed Cyanation of Benzaldehyde. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. DergiPark. [Link]

-

Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed. [Link]

-

(PDF) Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides. ResearchGate. [Link]

-

Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. MDPI. [Link]

-

Computational investigation on stereochemistry in titanium-salicylaldehydes-catalyzed cyanation of benzaldehyde. PubMed. [Link]

-

4-tert-Butyl-2-hydroxybenzaldehyde. PubChem. [Link]

-

3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors. PubMed. [Link]

-

Development of QSAR for antimicrobial activity of substituted benzimidazoles. PubMed. [Link]

-

Method for synthesizing 4-tert-butyl benzaldehyde. Eureka | Patsnap. [Link]

-

Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde. PubMed. [Link]

- Process for the production of 4-hydroxybenzaldehyde derivatives.

- Process for the preparation of 4-tert-butylbenzaldehyde.

-

5-tert-Butyl-2-hydroxybenzaldehyde. NIST Chemistry WebBook. [Link]

-

4-tert-butyl benzaldehyde, 939-97-9. The Good Scents Company. [Link]

Sources

- 1. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Preliminary Investigation into the Reactivity of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the exploration of novel molecular scaffolds with tunable reactivity is paramount. Substituted salicylaldehydes represent a privileged class of compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules. This technical guide provides a preliminary investigation into the reactivity of a specific, yet underexplored, member of this family: 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the anticipated chemical behavior of this molecule, offering insights into the interplay of its functional groups and the influence of its substitution pattern. By providing a theoretical framework and adaptable experimental protocols, this guide aims to facilitate the integration of this compound into drug discovery and development programs.

Molecular Profile and Physicochemical Properties

Before exploring its reactivity, it is essential to understand the fundamental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO₂ | ChemBlink[1] |

| Molecular Weight | 212.67 g/mol | ChemBlink[1] |

| CAS Number | 3522-86-9 | ChemBlink[1] |